N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide
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Overview
Description
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a chloropyridine moiety and a cyclopropylethyl group attached to a but-2-ynamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Chloropyridine Intermediate: The synthesis begins with the chlorination of pyridine to form 5-chloropyridine. This can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Cyclopropylation: The next step involves the introduction of the cyclopropylethyl group. This can be accomplished through a cyclopropanation reaction using diazomethane or a similar reagent.
Coupling with But-2-ynamide: The final step involves coupling the chloropyridine intermediate with but-2-ynamide. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, in the presence of a base like triethylamine.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. Additionally, alternative synthetic routes may be explored to minimize the use of hazardous reagents and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with alkene or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Industrial Applications: It is explored for use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of a particular enzyme, while in materials science, it may influence the electronic properties of a material.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide: shares structural similarities with other chloropyridine derivatives and cyclopropyl-containing compounds.
2-Chloropyridine: A simpler chloropyridine derivative used in various chemical syntheses.
Cyclopropylamine: A compound containing the cyclopropyl group, used in the synthesis of pharmaceuticals.
Uniqueness
- The unique combination of the chloropyridine moiety and the cyclopropylethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-2-3-14(18)17-13(8-10-4-5-10)12-7-6-11(15)9-16-12/h6-7,9-10,13H,4-5,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZADIFWIPGJGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1CC1)C2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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